Melanostatin - 2002-44-0

Melanostatin

Catalog Number: EVT-278096
CAS Number: 2002-44-0
Molecular Formula: C13H24N4O3
Molecular Weight: 284.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Melanostatin, also known as Pro-Leu-Gly-NH2 or MIF-1, is a tripeptide hormone initially isolated from frog brain extracts. [] It is considered the amphibian counterpart of mammalian Neuropeptide Y (NPY). [] Melanostatin is primarily recognized for its ability to inhibit the release of α-melanocyte-stimulating hormone (α-MSH) from the neurointermediate lobe of the pituitary gland. [] This inhibitory action on α-MSH secretion is the basis for its name, "melanostatin," which signifies its role in regulating pigmentation.

Synthesis Analysis

Melanostatin was initially identified as a potent inhibitor of melanin synthesis. [, , ] It acts by inhibiting the release of α-MSH, which is responsible for stimulating melanin production in melanocytes. This property makes melanostatin a potential candidate for developing depigmenting agents for treating hyperpigmentation disorders. [] Further research has explored the synthesis of melanostatin analogs with enhanced melanin synthesis inhibitory activity. []

Molecular Structure Analysis

Melanostatin is a tripeptide composed of the amino acids proline, leucine, and glycine, with the sequence Pro-Leu-Gly-NH2. [, , , ] Various studies have investigated its conformational preferences:

  • NMR spectroscopy: Studies in different solvents like dimethylsulfoxide (DMSO) and chloroform (CDCl3) suggest a conformation where the leucine amide proton is buried by the proline ring and leucine side chain, challenging earlier proposals of a β-turn structure. [, ]
  • X-ray crystallography: Analysis of melanostatin crystals revealed a type II β-turn conformation. [, ]
  • Computational studies: Conformational energy calculations and Molecular Dynamics simulations have been employed to understand the structural flexibility of melanostatin, suggesting a preference for β-turn structures in nonpolar solvents. [, ]
Mechanism of Action
  • Inhibition of α-MSH release: Melanostatin binds to receptors on melanotrophs in the pituitary gland, inhibiting the release of α-MSH and consequently reducing melanin synthesis. [, ]
  • Modulation of ion channels: Electrophysiological studies in frog melanotrophs revealed that melanostatin modulates potassium, sodium, and calcium currents, leading to hyperpolarization and suppression of action potentials. [] This modulation of ion channels is believed to be mediated by G proteins. []
  • Interaction with the dopaminergic system: Studies suggest that melanostatin may influence the dopaminergic system, potentially by interacting with dopamine receptors and affecting dopamine levels in the brain. [, , , , , ]
Physical and Chemical Properties Analysis
  • Aggregation: NMR studies indicate that melanostatin exhibits a tendency to aggregate in certain solvents like DMSO, particularly in its N-protonated form. [] The leucine NH and glycine CO groups are thought to be involved in intermolecular hydrogen bonding during aggregation. []
  • Solubility: Melanostatin is soluble in aqueous solutions and organic solvents like DMSO and CDCl3. [, ]
Applications
  • Antiparkinsonian effects: Studies suggest that melanostatin may have potential in treating Parkinson's disease, possibly through its modulation of the dopaminergic system. [, , , ] Research has focused on developing melanostatin analogs that act as positive allosteric modulators of dopamine D2 receptors. [, ]
  • Effects on neuronal activity: Studies have shown that melanostatin can influence the electrical activity of neurons in various brain regions, including the olfactory cortex, amygdala, hippocampus, and hypothalamus. [, , , ] This modulation of neuronal activity suggests potential roles in learning, memory, and emotional regulation.
  • Neuroprotective effects: Some evidence suggests that melanostatin might have neuroprotective properties, potentially aiding in recovery after brain injury or stroke. []

Antitumor Activity

Research has explored the antitumor properties of melanostatin and its analogs. [, , ] Studies have shown that melanostatin can inhibit the growth of various tumor cell lines in vitro and in vivo, including adenocarcinoma, melanoma, and leukemia. [, ] The mechanisms underlying its antitumor effects remain to be fully elucidated.

Influence on Dopaminergic System

  • Modulation of dopamine levels: Melanostatin has been shown to affect dopamine levels in the brain. [, , ] Studies have reported that melanostatin can increase dopamine levels in specific brain regions, suggesting potential implications for motor control, reward, and motivation.
  • Interaction with dopamine receptors: Research suggests that melanostatin and its analogs can interact with dopamine receptors, particularly the D2 receptor subtype. [, , , ] Studies have explored the development of melanostatin-based positive allosteric modulators of D2 receptors as potential therapeutics for Parkinson's disease.

Pro-Leu-Gly

Compound Description: Pro-Leu-Gly is a tripeptide composed of the amino acids proline, leucine, and glycine. It is a related compound to melanostatin (Pro-Leu-Gly-NH2) and differs only by the absence of the C-terminal amide group. Studies on Pro-Leu-Gly have investigated its aggregation properties and conformational preferences in various solvents. [, ]

Relevance: Pro-Leu-Gly is structurally very similar to melanostatin, lacking only the C-terminal amide group. This small difference significantly influences their aggregation behavior in different solvents. For instance, in dimethylsulfoxide, the aggregation of Pro-Leu-Gly depends on the presence of the N-terminal protecting group and the counterion used during its preparation. In contrast, melanostatin aggregation is less sensitive to these factors. [] This highlights the importance of the C-terminal amide group in influencing the intermolecular interactions of melanostatin. []

Z-Pro-Leu-Gly

Compound Description: Z-Pro-Leu-Gly is a protected form of the tripeptide Pro-Leu-Gly, where Z represents the benzyloxycarbonyl protecting group attached to the N-terminal proline. This compound has been synthesized and studied to understand the aggregation behavior of melanostatin and related peptides. []

Relevance: Z-Pro-Leu-Gly, with its N-terminal protecting group, helps elucidate the role of the N-terminus in the aggregation of melanostatin. Studies show that the presence of the Z group on Pro-Leu-Gly influences its aggregation in dimethylsulfoxide. [] This observation suggests that the N-terminal region of melanostatin might also play a role in its self-association properties.

Z-Pro-Leu-Gly-NH2

Compound Description: Z-Pro-Leu-Gly-NH2 is another protected form of melanostatin, with a benzyloxycarbonyl (Z) group protecting the N-terminal proline. This derivative was synthesized and investigated to understand the role of the N-terminal protection on the peptide's aggregation behavior. []

Z-Pro-Leu-Gly-OCH3

Compound Description: Z-Pro-Leu-Gly-OCH3 is a derivative of melanostatin with a benzyloxycarbonyl (Z) group protecting the N-terminal proline and a methyl ester (OCH3) replacing the C-terminal amide group. Researchers synthesized this compound to investigate the impact of C-terminal modifications on melanostatin's aggregation characteristics. []

Relevance: Z-Pro-Leu-Gly-OCH3 helps understand the specific contribution of the C-terminal amide group to the overall behavior of melanostatin. Unlike melanostatin and Z-Pro-Leu-Gly-NH2, Z-Pro-Leu-Gly-OCH3 does not aggregate in dimethylsulfoxide. [] This finding suggests that replacing the amide with a methyl ester disrupts the ability of melanostatin to self-associate, highlighting the crucial role of the C-terminal amide group in melanostatin's intermolecular interactions.

N-(cyanoethyl)-L-proline

Compound Description: N-(cyanoethyl)-L-proline is a proline derivative where the nitrogen atom is protected with a cyanoethyl group. It is not a biologically active compound but serves as a synthetic intermediate. []

Relevance: N-(cyanoethyl)-L-proline is a key starting material in the synthesis of N-hydroxy-melanostatin. [] This proline derivative allows for the selective incorporation of a cyanoethyl group, which acts as a protecting group during peptide synthesis and can later be transformed into a hydroxylamine group through an on-site oxidation strategy.

N-hydroxy-Melanostatin (N-hydroxy-MIF-1)

Compound Description: N-hydroxy-Melanostatin is a derivative of melanostatin where the nitrogen atom of the proline residue is hydroxylated. This modification is significant for exploring new chemical space in developing melanostatin analogs with potentially enhanced or modified biological activities. []

Relevance: N-hydroxy-Melanostatin represents a new avenue for developing melanostatin analogs. The on-site oxidation strategy used for its synthesis provides a convenient method for introducing the N-hydroxy group, opening possibilities for exploring its effects on melanostatin's biological activities and interactions with its receptors. []

Melanostatin Analogs Containing D-Leucine or L-Lysine

Compound Description: These analogs are structurally similar to melanostatin but incorporate D-leucine or L-lysine instead of L-leucine. These modifications were introduced to investigate the importance of specific amino acid chirality and side chain properties for the biological activity of melanostatin. []

Relevance: These analogs provide insights into the structure-activity relationship of melanostatin. Studies showed that these analogs displayed lower antitumor activity compared to melanostatin, indicating the importance of the L-leucine residue for the biological activity of melanostatin. []

Melanostatin Analogs Containing Sarcolysine Stereomers, Chlorphenacyl, or Chlorambucil

Compound Description: These analogs were synthesized by attaching sarcolysine stereomers, chlorphenacyl, or chlorambucil moieties to the melanostatin backbone. This approach aimed to combine the potential antitumor properties of melanostatin with the known cytotoxic effects of these chemical groups. []

Relevance: These analogs highlight the potential of developing melanostatin-based conjugates for enhanced antitumor activity. Studies demonstrated that melanostatin analogs, particularly those containing L-sarcolysine, exhibited significant antitumor activity against various cancer cell lines, including Ca-755, CC-5, Lewis lung carcinoma, lymphoid leukemia L-1210, sarcoma-37, melanoma B-16, and S-91. []

Melanostatin Analogs Modified by L-Phenylalanine

Compound Description: These analogs replace one or more amino acid residues in the melanostatin sequence with L-phenylalanine. This modification explores the impact of introducing aromatic side chains on the peptide's conformational preferences and biological activity. []

Relevance: The incorporation of L-phenylalanine in melanostatin analogs allows researchers to investigate the impact of aromatic interactions on the peptide's structure and activity. These modifications could influence the peptide's binding affinity to its receptors or alter its metabolic stability. []

Properties

CAS Number

2002-44-0

Product Name

Melanostatin

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C13H24N4O3

Molecular Weight

284.35 g/mol

InChI

InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10-/m0/s1

InChI Key

NOOJLZTTWSNHOX-UWVGGRQHSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1

Solubility

Soluble in DMSO

Synonyms

H-Pro-Leu-Gly-NH2
Melanocyte-Stimulating Hormone Release-Inhibiting Factor
Melanocyte-Stimulating Hormone Release-Inhibiting Hormone
Melanostatin
MIF-1
MIF-I
MSH Release-Inhibiting Factor
MSH Release-Inhibiting Hormone
Oxytocin (7-9)
Pro-Leu-Gly-NH2
Pro-Leu-Glyamide
Prol Leu Gly NH2
Prol-Leu-Gly-NH2
Prolyl Leucyl Glycinamide
Prolyl-Leucyl-Glycinamide
Prolylleucylglycinamide

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.